![molecular formula C22H26N2O3S B2565707 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide CAS No. 941929-51-7](/img/structure/B2565707.png)
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
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Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective agonist of the G protein-coupled receptor GPR120, which is involved in various physiological processes such as glucose metabolism, insulin secretion, and inflammation.
Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines, including the compound , has been investigated for its potential in medicinal chemistry. Specifically, it has shown promise as a c-Met kinase inhibitor . The c-Met protein kinase plays a crucial role in cell signaling pathways and is associated with cancer progression. Inhibiting c-Met can be a therapeutic strategy for cancer treatment .
GABA A Modulation
Apart from its c-Met inhibitory activity, this compound has demonstrated GABA A allosteric modulating activity . Gamma-aminobutyric acid type A (GABA A ) receptors are important targets for drugs that regulate neuronal excitability. The ability of this compound to modulate GABA A receptors suggests potential applications in neurological disorders .
Structural Units in Polymers
The incorporation of 1,2,3-triazole-fused heterocycles into polymer structures has been investigated. These compounds can serve as building blocks for polymers used in various applications, such as solar cells. By integrating them into polymer matrices, researchers aim to enhance material properties and performance .
Solar Cell Technology
As mentioned earlier, 1,2,3-triazole-fused pyrazines and pyridazines have been utilized in solar cell technology . Their unique electronic properties make them suitable for enhancing the efficiency of solar energy conversion devices. Researchers have explored their role as electron-transporting units within solar cell architectures .
BACE-1 Inhibition
Finally, this compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a critical role in Alzheimer’s disease. Inhibiting BACE-1 is a potential therapeutic approach for managing Alzheimer’s pathology .
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-8-11-20(12-9-16)28(26,27)24-14-4-7-18-15-19(10-13-21(18)24)23-22(25)17-5-2-3-6-17/h8-13,15,17H,2-7,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYBTJBRALRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide |
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